
trans-3,4'-Dichloroacrylophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3,4’-Dichloroacrylophenone: is an organic compound with the molecular formula C9H6Cl2O. It consists of 6 hydrogen atoms, 9 carbon atoms, 1 oxygen atom, and 2 chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of trans-3,4’-Dichloroacrylophenone involves several synthetic routes. One common method is the regio- and diastereoselective synthesis via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This method is characterized by high regio- and diastereoselectivity, wide substrate scope, and good functional group tolerance.
Industrial Production Methods: Industrial production methods for trans-3,4’-Dichloroacrylophenone are not well-documented in the literature. the principles of regio- and diastereoselective synthesis can be applied on a larger scale to produce this compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions: trans-3,4’-Dichloroacrylophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the carbonyl group in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of trans-3,4’-Dichloroacrylophenone include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed: The major products formed from the reactions of trans-3,4’-Dichloroacrylophenone depend on the type of reaction. For example, oxidation reactions may yield chlorinated carboxylic acids, while reduction reactions may produce chlorinated alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-3,4’-Dichloroacrylophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through different chemical reactions .
Biology: In biological research, trans-3,4’-Dichloroacrylophenone is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications .
Industry: In industry, trans-3,4’-Dichloroacrylophenone can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of trans-3,4’-Dichloroacrylophenone involves its interactions with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can influence biological processes . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparación Con Compuestos Similares
- trans-4-Methylthio-β-nitrostyrene
- trans-4-Nitrocinnamaldehyde
- Methyl-trans-3-(4-methoxyphenyl)glycidate
Comparison: Compared to similar compounds, trans-3,4’-Dichloroacrylophenone is unique due to the presence of two chlorine atoms and a carbonyl group These structural features contribute to its distinct chemical reactivity and potential applications
Propiedades
Número CAS |
15724-88-6 |
|---|---|
Fórmula molecular |
C9H6Cl2O |
Peso molecular |
201.05 g/mol |
Nombre IUPAC |
(E)-3-chloro-1-(4-chlorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H6Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-6H/b6-5+ |
Clave InChI |
DSLXRANAPTYXPW-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)/C=C/Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


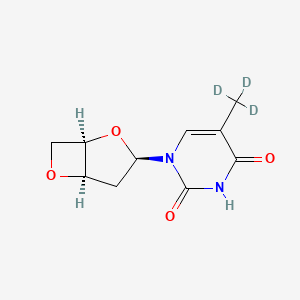
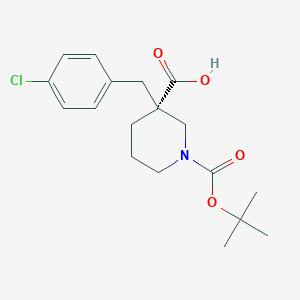

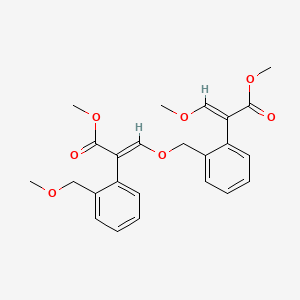
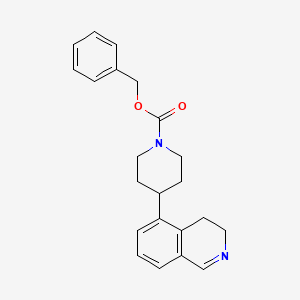


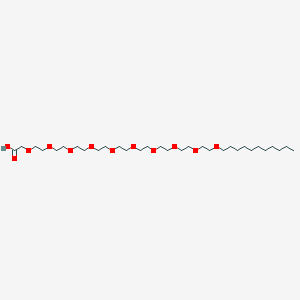

![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)
![[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B13839194.png)
![(2S)-2-amino-2-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13839195.png)

![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)
